Cas no 2228787-16-2 (tert-butyl N-methyl-N-(5,5,5-trifluoro-1-oxopentan-2-yl)carbamate)

tert-butyl N-methyl-N-(5,5,5-trifluoro-1-oxopentan-2-yl)carbamate structure
2228787-16-2 structure
Product Name:tert-butyl N-methyl-N-(5,5,5-trifluoro-1-oxopentan-2-yl)carbamate
CAS No:2228787-16-2
MF:C11H18F3NO3
MW:269.260734081268
CID:6282556
PubChem ID:165608592
Update Time:2025-07-19

tert-butyl N-methyl-N-(5,5,5-trifluoro-1-oxopentan-2-yl)carbamate Chemical and Physical Properties

Names and Identifiers

    • tert-butyl N-methyl-N-(5,5,5-trifluoro-1-oxopentan-2-yl)carbamate
    • EN300-1888186
    • 2228787-16-2
    • Inchi: 1S/C11H18F3NO3/c1-10(2,3)18-9(17)15(4)8(7-16)5-6-11(12,13)14/h7-8H,5-6H2,1-4H3
    • InChI Key: WZIHVOLACCETNP-UHFFFAOYSA-N
    • SMILES: FC(CCC(C=O)N(C)C(=O)OC(C)(C)C)(F)F

Computed Properties

  • Exact Mass: 269.12387792g/mol
  • Monoisotopic Mass: 269.12387792g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 18
  • Rotatable Bond Count: 6
  • Complexity: 297
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.5
  • Topological Polar Surface Area: 46.6Ų

tert-butyl N-methyl-N-(5,5,5-trifluoro-1-oxopentan-2-yl)carbamate Pricemore >>

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Additional information on tert-butyl N-methyl-N-(5,5,5-trifluoro-1-oxopentan-2-yl)carbamate

Introduction to tert-butyl N-methyl-N-(5,5,5-trifluoro-1-oxopentan-2-yl)carbamate (CAS No. 2228787-16-2)

Tert-butyl N-methyl-N-(5,5,5-trifluoro-1-oxopentan-2-yl)carbamate (CAS No. 2228787-16-2) is a synthetic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique structural features, including a tert-butyl group, a methyl group, and a trifluoromethylated pentanoyl moiety. These structural elements contribute to its potential utility in various biological and medicinal applications.

The tert-butyl group in the compound provides steric protection and enhances the stability of the molecule. This is particularly important in pharmaceutical contexts where the stability of the compound can significantly influence its pharmacokinetic properties and overall efficacy. The methyl group, on the other hand, adds to the lipophilicity of the molecule, which can affect its membrane permeability and distribution within biological systems.

The trifluoromethylated pentanoyl moiety is a key feature of this compound. The presence of fluorine atoms imparts unique electronic and steric properties to the molecule. Fluorine atoms are known for their high electronegativity and small size, which can modulate the reactivity and binding affinity of the compound to various biological targets. This makes tert-butyl N-methyl-N-(5,5,5-trifluoro-1-oxopentan-2-yl)carbamate an attractive candidate for drug design and development.

Recent studies have explored the potential applications of tert-butyl N-methyl-N-(5,5,5-trifluoro-1-oxopentan-2-yl)carbamate in various therapeutic areas. One notable area of research is its use as a prodrug or intermediate in the synthesis of more complex molecules with therapeutic potential. Prodrugs are biologically inactive compounds that are converted into active drugs through metabolic processes within the body. The tert-butyl carbamate group in this compound can serve as a protecting group that is cleaved under specific conditions to release an active metabolite.

In addition to its potential as a prodrug, tert-butyl N-methyl-N-(5,5,5-trifluoro-1-oxopentan-2-yl)carbamate has been investigated for its ability to modulate protein-protein interactions (PPIs). PPIs play a crucial role in many cellular processes and are increasingly recognized as important therapeutic targets. The unique structure of this compound allows it to interact with specific protein interfaces, potentially disrupting or stabilizing PPIs in a controlled manner. This property makes it a valuable tool for studying PPIs and developing novel therapeutic strategies.

The synthesis of tert-butyl N-methyl-N-(5,5,5-trifluoro-1-oxopentan-2-yl)carbamate involves several well-established chemical reactions. One common approach involves the reaction of 5,5,5-trifluorovaleryl chloride with tert-butyl N-methylcarbamate in the presence of a suitable base. This reaction yields the desired product with high purity and yield. The synthetic route can be optimized to improve efficiency and scalability for large-scale production.

From a pharmacological perspective, tert-butyl N-methyl-N-(5,5,5-trifluoro-1-oxopentan-2-yl)carbamate has shown promising results in preliminary studies. Its ability to cross cell membranes and reach intracellular targets makes it suitable for various drug delivery systems. Additionally, its low molecular weight and favorable physicochemical properties contribute to its bioavailability and metabolic stability.

However, further research is needed to fully understand the pharmacological profile of tert-butyl N-methyl-N-(5,5,5-trifluoro-1-oxopentan-2-yl)carbamate. Preclinical studies are currently underway to evaluate its safety and efficacy in animal models. These studies will provide valuable insights into its potential therapeutic applications and guide future clinical trials.

In conclusion, tert-butyl N-methyl-N-(5,5,5-trifluoro-1-oxopentan-2-yl)carbamate (CAS No. 2228787-16-2) is a promising compound with diverse applications in medicinal chemistry and pharmaceutical research. Its unique structural features make it an attractive candidate for drug design and development. Ongoing research will continue to uncover new possibilities for this compound and advance our understanding of its biological activities.

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